
2,5-Dichloro-3,6-bis(2,2-dimethylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(2,2-dimethyl-1-aziridinyl)- is a complex organic compound with the molecular formula C12H14Cl2N2O2 It is a derivative of benzoquinone, characterized by the presence of two chlorine atoms and two aziridinyl groups attached to the cyclohexadiene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(2,2-dimethyl-1-aziridinyl)- typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dichloro-1,4-benzoquinone.
Aziridination: The 2,5-dichloro-1,4-benzoquinone undergoes aziridination with 2,2-dimethylaziridine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves large-scale aziridination reactions with appropriate safety and environmental controls.
化学反应分析
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(2,2-dimethyl-1-aziridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinones.
科学研究应用
2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(2,2-dimethyl-1-aziridinyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(2,2-dimethyl-1-aziridinyl)- involves its interaction with biological molecules. The aziridinyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action.
相似化合物的比较
Similar Compounds
2,5-Dichloro-1,4-benzoquinone: A simpler derivative of benzoquinone with two chlorine atoms.
2,6-Di-tert-butyl-1,4-benzoquinone: A benzoquinone derivative with tert-butyl groups.
2,5-Dihydroxy-1,4-benzoquinone: A hydroquinone derivative with hydroxyl groups.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(2,2-dimethyl-1-aziridinyl)- is unique due to the presence of aziridinyl groups, which impart distinct chemical reactivity and potential biological activities compared to other benzoquinone derivatives.
属性
CAS 编号 |
57998-64-8 |
|---|---|
分子式 |
C14H16Cl2N2O2 |
分子量 |
315.2 g/mol |
IUPAC 名称 |
2,5-dichloro-3,6-bis(2,2-dimethylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H16Cl2N2O2/c1-13(2)5-17(13)9-7(15)12(20)10(8(16)11(9)19)18-6-14(18,3)4/h5-6H2,1-4H3 |
InChI 键 |
SWRRPNWUZYUOQO-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN1C2=C(C(=O)C(=C(C2=O)Cl)N3CC3(C)C)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


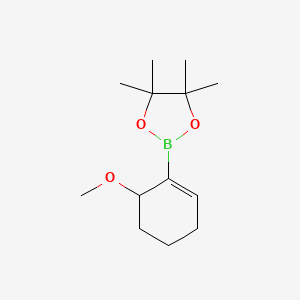
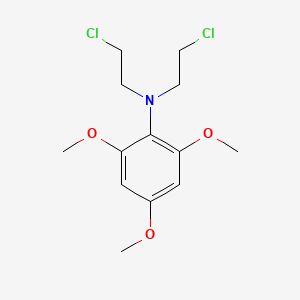
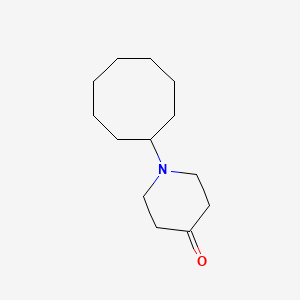
![n-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-n-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B13998321.png)

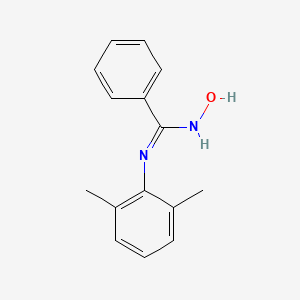



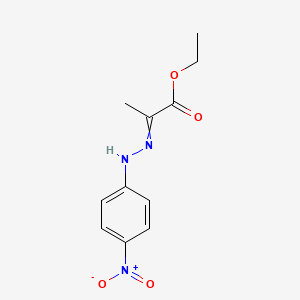
![3-[N-(2-hydroxyethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B13998361.png)

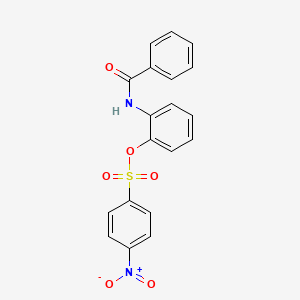
![(2R,4S,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylate](/img/structure/B13998373.png)
